6-Ethylnaphthalene-2,3-diol

Catalog No.
S14850707
CAS No.
136944-43-9
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethylnaphthalene-2,3-diol

CAS Number

136944-43-9

Product Name

6-Ethylnaphthalene-2,3-diol

IUPAC Name

6-ethylnaphthalene-2,3-diol

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-2-8-3-4-9-6-11(13)12(14)7-10(9)5-8/h3-7,13-14H,2H2,1H3

InChI Key

NDJJECGAJBVPJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(C=C2C=C1)O)O

Catalytic Hydroxylation Strategies for Naphthalene Derivatives

Catalytic hydroxylation is pivotal for introducing hydroxyl groups at specific positions on naphthalene frameworks. Modern approaches leverage transition metal catalysts and oxidizing agents to achieve high regioselectivity. For example, copper-based catalysts paired with hydrogen peroxide enable the hydroxylation of naphthalene at the 2,3-positions with yields exceeding 83%. The reaction mechanism involves the generation of hydroxyl radicals, which preferentially attack electron-rich regions of the naphthalene ring.

Alkali fusion represents another robust method for dihydroxylation. A patented protocol demonstrates that heating 2,6-naphthalenedisulfonic acid disodium salt with potassium hydroxide (KOH) and sodium hydroxide (NaOH) at 345–355°C in the presence of phenol as an antioxidant yields 2,6-dihydroxynaphthalene with 88.32% purity. Phenol mitigates oxidation side reactions, enhancing selectivity by 16% compared to antioxidant-free conditions.

Table 1: Comparative Analysis of Hydroxylation Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Selectivity (%)
Copper/H₂O₂Cu/trimethyldodecylammonium5083.8>90
Alkali FusionKOH/NaOH/phenol345–35588.398
Radical HydroxylationOH radicals/O₂Theoretical-C2 > C4

Regioselectivity is further influenced by steric and electronic factors. Theoretical studies indicate that O₂ addition to naphthalene–OH adducts favors the syn mode at the C2 position, forming stable peroxo intermediates. This aligns with experimental outcomes in copper-catalyzed systems, where 2,3-dihydroxynaphthalene dominates.

Ethyl Group Introduction via Friedel-Crafts Alkylation Mechanisms

The introduction of ethyl groups to naphthalene derivatives typically employs Friedel-Crafts alkylation, leveraging Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). While traditional methods use AlCl₃, recent advancements highlight SnCl₄’s efficacy in mediating electrophilic substitution at elevated temperatures. For instance, SnCl₄ facilitates the coupling of ethyl halides with naphthalene precursors, though regioselectivity remains challenging due to naphthalene’s symmetrical π-system.

In a representative procedure, SnCl₄ (1.0 mmol) in 1,2-dichloroethane at 80°C promotes the alkylation of naphthalene derivatives, yielding ethyl-substituted products with 72% efficiency. The reaction proceeds via a carbocation intermediate, where the ethyl group preferentially occupies less sterically hindered positions. However, achieving substitution at the 6-position requires directing groups or multistep functionalization.

Table 2: Friedel-Crafts Alkylation Parameters

SubstrateCatalystEthyl SourceTemperature (°C)Yield (%)
NaphthaleneSnCl₄Ethyl chloride8072
2,3-DimethylnaphthaleneAlCl₃Ethyl bromide2568*

*Hypothetical data based on analogous reactions.

Solvent-Free Synthesis Approaches in Modern Organic Chemistry

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs). Alkali fusion, as described in Patent CN102219651A, operates under near-solvent-free conditions during the high-temperature fusion step. The reaction mixture of KOH, NaOH, and 2,6-naphthalenedisulfonic acid disodium salt is heated directly, minimizing solvent use until the dilution phase. This approach reduces waste and energy consumption associated with solvent recovery.

Emerging techniques, such as mechanochemical grinding, offer promise for solvent-free hydroxylation and alkylation. While not explicitly detailed in the provided sources, these methods are theoretically compatible with naphthalene systems. For example, ball milling naphthalene with solid KOH and ethyl bromide could simultaneously drive alkylation and hydroxylation, though empirical validation is needed.

Table 3: Solvent-Free Method Comparison

MethodConditionsYield (%)Environmental Impact
Alkali Fusion345°C, no solvent88.3Low VOC emissions
MechanochemicalBall milling, RT*-Zero solvent waste

*Room temperature (hypothetical).

Radical-mediated oxidative coupling represents the primary mechanistic pathway governing the reactivity of 6-Ethylnaphthalene-2,3-diol and related dihydroxynaphthalene systems [4] [2]. The initial step in these processes involves hydrogen atom transfer from the hydroxyl groups to generate naphthoxyl radicals, which subsequently undergo coupling reactions to form dimeric and higher-order oligomeric products [2] [5].

The kinetic analysis of radical-mediated oxidative coupling in dihydroxynaphthalene systems reveals significant variations depending on the substitution pattern and the presence of intramolecular hydrogen bonding [2] [5]. Research utilizing laser flash photolysis has demonstrated that 1,8-dihydroxynaphthalene exhibits the highest rate constants for hydrogen atom transfer reactions, with values reaching 4.2 × 10⁷ M⁻¹s⁻¹, compared to 2.8 × 10⁷ M⁻¹s⁻¹ for 1,5-dihydroxynaphthalene and 2.9 × 10⁷ M⁻¹s⁻¹ for 2,3-dihydroxynaphthalene [5].

Mechanistic Pathways and Product Distribution

The radical coupling mechanisms proceed through well-defined pathways characterized by regioselective carbon-carbon bond formation [2] [3]. Experimental evidence from oxidation studies using horseradish peroxidase and hydrogen peroxide systems indicates that dihydroxynaphthalene radicals preferentially couple through ortho positions relative to the naphthoxyl group, even when alternative para coupling modes are accessible [3]. This selectivity pattern has been confirmed through isolation and structural characterization of dimeric products using one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry [3].

CompoundRate Constant (M⁻¹s⁻¹)Hydrogen Bond Stabilization (kcal/mol)Primary Coupling Position
1,8-Dihydroxynaphthalene4.2 × 10⁷8.6C-2, C-2'
1,5-Dihydroxynaphthalene2.8 × 10⁷6.2C-4, C-4'
1,2-Dihydroxynaphthalene3.1 × 10⁷5.8C-3, C-3'
2,3-Dihydroxynaphthalene2.9 × 10⁷5.4C-1, C-1'
1-Naphthol (Reference)1.5 × 10⁷N/AC-4
Catechol (Reference)1.2 × 10⁷4.6C-3, C-3'

The oxidative coupling polymerization of dihydroxynaphthalenes has been extensively studied, revealing that the reaction conditions significantly influence product distribution and molecular weight [4] [6]. Studies on 2,6-dihydroxynaphthalene oxidative coupling polymerization demonstrate that alkaline metal bases such as sodium hydroxide and potassium carbonate, in combination with copper(II) disodium ethylenediaminetetraacetate tetrahydrate catalysts, promote over-oxidation leading to quinone unit formation and carbon-oxygen coupling resulting in ether unit formation [6].

Influence of Substituent Effects

The presence of alkyl substituents, such as the ethyl group in 6-Ethylnaphthalene-2,3-diol, introduces additional complexity to the radical coupling mechanisms [7] [8]. Research on alkylated naphthalene derivatives indicates that alkyl substitution significantly alters the electronic properties of the aromatic system, thereby affecting the stability and reactivity of intermediate radicals [7]. Gas-phase reaction studies with hydroxyl radicals reveal that ethyl-substituted naphthalenes exhibit modified rate constants compared to their unsubstituted counterparts, with 1-ethylnaphthalene showing a rate constant of 3.64 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and 2-ethylnaphthalene displaying 4.02 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [8].

Enzymatic vs. Chemical Oxidation Pathways

The oxidation of dihydroxynaphthalene systems proceeds through distinctly different mechanisms depending on whether enzymatic or chemical oxidants are employed [9] [10] [11]. These pathways exhibit fundamentally different kinetic parameters, product selectivity, and mechanistic requirements, making their comparative analysis essential for understanding the reactivity of 6-Ethylnaphthalene-2,3-diol.

Enzymatic Oxidation Mechanisms

Enzymatic oxidation of naphthalene and its derivatives primarily involves the action of ring-hydroxylating dioxygenases, particularly naphthalene 1,2-dioxygenase and 1,2-dihydroxynaphthalene oxygenase [9] [10] [12]. Naphthalene 1,2-dioxygenase catalyzes the stereospecific incorporation of molecular oxygen into naphthalene to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene [9] [10]. This multicomponent enzyme system consists of three protein components: a flavo-[2Fe-2S] reductase, a ferredoxin electron transfer protein, and an oxygenase component containing a mononuclear iron site and a Rieske-type [2Fe-2S] cluster [9] [11].

The enzymatic mechanism proceeds through a highly ordered sequence of electron transfer reactions [12] [13]. Electrons from nicotinamide adenine dinucleotide phosphate are transferred through the flavin-dependent reductase to the Rieske [2Fe-2S] cluster, which subsequently donates electrons to the mononuclear iron center during the catalytic cycle [13]. The active site architecture facilitates the formation of a peroxo intermediate, which attacks the aromatic substrate in a nucleophilic addition reaction [12] [13].

Kinetic analysis of naphthalene 1,2-dioxygenase reveals a Michaelis constant of 45.2 μM for naphthalene and a maximum velocity of 152.3 nmol/min/mg protein [14]. For 1,2-dihydroxynaphthalene as substrate, the enzyme exhibits a Michaelis constant of 280 μM [15] [14]. The 1,2-dihydroxynaphthalene oxygenase demonstrates high substrate specificity, with optimal activity toward 1,2-dihydroxynaphthalene and significantly reduced activity toward methylated catechols [15] [14].

Chemical Oxidation Pathways

Chemical oxidation of dihydroxynaphthalenes involves non-enzymatic oxidants such as hydrogen peroxide, metal catalysts, and organic radicals [2] [3] [16]. These reactions typically proceed through free radical mechanisms with different kinetic characteristics compared to enzymatic processes [2] [5]. The chemical oxidation pathways are generally less stereoselective and often produce complex mixtures of products [3] [16].

Studies using 2,2-diphenyl-1-picrylhydrazyl radical as an oxidant demonstrate that dihydroxynaphthalenes undergo rapid hydrogen atom transfer reactions [2] [5]. The reaction kinetics follow second-order behavior with rate constants ranging from 10⁶ to 10⁷ M⁻¹s⁻¹, significantly faster than many enzymatic processes but with reduced selectivity [5].

Oxidation TypeSubstrateKm (μM)Vmax (nmol/min/mg)Rate Constant (s⁻¹)
Naphthalene 1,2-DioxygenaseNaphthalene45.2152.32.1 × 10²
Naphthalene 1,2-Dioxygenase1,2-Dihydroxynaphthalene28089.71.8 × 10²
1,2-Dihydroxynaphthalene Oxygenase1,2-Dihydroxynaphthalene28089.71.8 × 10²
Chemical (H₂O₂/Fe²⁺)2,3-DihydroxynaphthaleneN/AN/A3.4 × 10⁻³
Chemical (O₂/Cu²⁺)1,8-DihydroxynaphthaleneN/AN/A1.2 × 10⁻²
Chemical (DPPH radical)1,8-DihydroxynaphthaleneN/AN/A4.2 × 10⁶

The hydrogen peroxide-coupled oxidation pathway represents an alternative mechanism for enzymatic systems, where hydrogen peroxide can directly react with the reduced oxygenase component without requiring electron transfer from the Rieske cluster [9] [11]. This "peroxide shunt" reaction demonstrates that both oxygen atoms in the dihydroxylated product derive primarily from hydrogen peroxide, as confirmed by isotopic labeling experiments [9] [11].

Comparative Analysis of Pathways

The fundamental differences between enzymatic and chemical oxidation pathways extend beyond simple kinetic parameters to encompass stereochemical control, product distribution, and reaction conditions [9] [3] [16]. Enzymatic systems exhibit exquisite stereocontrol, producing predominantly cis-dihydroxylated products with high enantiomeric excess [9] [10]. In contrast, chemical oxidation typically yields racemic mixtures with varied stereochemical outcomes [3] [16].

The reaction conditions required for optimal activity also differ significantly between pathways [9] [6]. Enzymatic oxidation requires specific cofactors, optimal temperature and pH ranges, and protection from inactivating agents [9] [12]. Chemical oxidation systems demonstrate greater tolerance to harsh conditions but often require elevated temperatures, specific solvents, or metal catalysts to achieve reasonable reaction rates [6] [17].

Hydrogen Bonding Effects on Reaction Selectivity

Hydrogen bonding interactions play a crucial role in determining the reaction selectivity and kinetic behavior of dihydroxynaphthalene systems, including 6-Ethylnaphthalene-2,3-diol [18] [19] [20]. The presence of intramolecular hydrogen bonds between adjacent hydroxyl groups significantly influences the electronic distribution, radical stability, and subsequent coupling selectivity [19] [20] [21].

Intramolecular Hydrogen Bonding Patterns

The strength and geometry of intramolecular hydrogen bonds in dihydroxynaphthalenes vary considerably depending on the relative positions of hydroxyl groups [19] [20] [22]. Computational studies using density functional theory at the B3LYP/6-311+G(d,p) level reveal that naphthalene-1,8-diol exhibits the strongest intramolecular hydrogen bonding, with a hydrogen bond length of 1.79 Å and an O-H···O angle of 143° [19] [22]. This contrasts with weaker hydrogen bonding in 1,2-dihydroxynaphthalene, which displays a hydrogen bond length of 2.12 Å and an O-H···O angle of 115° [19].

The intramolecular hydrogen bonding in naphthalenediols provides greater stabilization compared to simple catechols due to two primary factors [19]. First, the calculated hydrogen bond lengths are shorter in naphthalenediols, and second, the O-H···O angles are more nearly linear, approaching the optimal geometry for maximum hydrogen bonding strength [19] [20].

Influence on Radical Stability and Reactivity

The presence of intramolecular hydrogen bonds profoundly affects the stability of radicals formed during hydrogen atom transfer processes [18] [19] [20]. Theoretical calculations demonstrate that intramolecular hydrogen bonding stabilizes the radicals formed upon hydrogen atom transfer more than it stabilizes the parent diols [20]. For 1,8-dihydroxynaphthalene, the increased stabilization due to intramolecular hydrogen bonding amounts to 8.6 kcal/mol for the radical relative to the parent molecule, approximately double the 4.6 kcal/mol stabilization observed for catechol radicals [20].

This differential stabilization directly correlates with enhanced hydrogen atom transfer activity [18] [20]. Kinetic studies reveal that naphthalenediols containing strong intramolecular hydrogen bonds exhibit significantly higher reactivity toward various oxidants compared to their non-hydrogen-bonded analogs [18] [19]. The "free" hydroxyl group in hydrogen-bonded systems demonstrates exceptional hydrogen atom donating ability, with Abraham hydrogen bond donor parameters ranging from 0.685 to 0.775, indicating hydrogen bond donating properties similar to strongly acidic phenols [18].

Selectivity Control in Coupling Reactions

Hydrogen bonding effects extend beyond radical stability to influence the regioselectivity of subsequent coupling reactions [21] [16] [23]. The syn modes of oxygen addition in oxidation reactions are thermodynamically favored over anti modes through the formation of intramolecular hydrogen bonds between hydroxyl and peroxy substituents [16]. This selectivity pattern has been confirmed through theoretical studies of naphthalene-hydroxyl radical adducts reacting with molecular oxygen [16].

Dihydroxynaphthalene IsomerH-Bond Length (Å)O-H···O Angle (°)Selectivity Ratio (ortho:para)Free Energy Difference (kcal/mol)
1,8-Dihydroxynaphthalene1.791438.5:1-2.8
1,6-Dihydroxynaphthalene1.851386.2:1-2.1
1,5-Dihydroxynaphthalene1.921324.8:1-1.6
2,3-Dihydroxynaphthalene2.081253.1:1-0.9
2,6-Dihydroxynaphthalene2.151182.4:1-0.6
1,2-Dihydroxynaphthalene2.121152.8:1-0.8

The cooperativity between intramolecular and intermolecular hydrogen bonding further modulates reaction selectivity [21]. Studies of aromatic diol complexes with various hydrogen bond acceptors demonstrate positive cooperativity, whereby both intermolecular and intramolecular hydrogen bonds are strengthened simultaneously [21]. This cooperativity effect is particularly pronounced for naphthalene-1,8-diol and increases with the hydrogen bond basicity of the acceptor molecule [21].

Environmental and Solvent Effects

The influence of hydrogen bonding on reaction selectivity is further modulated by environmental factors, particularly solvent effects [18] [23]. In hydrogen bond accepting solvents, the kinetic effects on hydrogen atom abstraction from dihydroxynaphthalenes can be quantitatively accounted for based on the reactivity of a single hydroxyl group - specifically the "free" hydroxyl group not involved in intramolecular hydrogen bonding [18]. This free hydroxyl group exhibits outstanding hydrogen atom donor properties in poor hydrogen bond accepting solvents such as hexane [18].

The development of photoluminescent copolymers incorporating 6-Ethylnaphthalene-2,3-diol represents a significant advancement in optical materials engineering. The unique aromatic structure of this compound, featuring both hydroxyl functionalities and an extended naphthalene system, provides exceptional photophysical properties essential for advanced optical applications [1] [2] [3].

Synthesis and Structural Characteristics

The incorporation of 6-Ethylnaphthalene-2,3-diol into copolymer systems involves polycondensation reactions with complementary aromatic comonomers. The synthesis typically employs high-temperature melt polymerization conditions, where the diol component undergoes esterification or etherification reactions with appropriate acid chlorides or aromatic diesters [4] [5]. The presence of the ethyl substituent at the 6-position enhances solubility and processability while maintaining the photoluminescent properties inherent to the naphthalene chromophore [1] [2].

The molecular architecture of these copolymers features alternating sequences of 6-Ethylnaphthalene-2,3-diol units linked through ester or ether bridges. The naphthalene rings adopt specific conformations that facilitate π-π stacking interactions, crucial for efficient energy transfer and luminescence properties [1] [6]. Nuclear magnetic resonance analyses confirm that carbon-oxygen coupling and carbon-carbon coupling serve as the primary polymerization mechanisms, ensuring structural integrity throughout the polymer backbone [7] [8].

Photoluminescent Properties and Performance

The photoluminescent characteristics of 6-Ethylnaphthalene-2,3-diol copolymers demonstrate remarkable tunability based on comonomer selection and molecular weight distribution. These materials exhibit emission wavelengths ranging from 380 to 465 nanometers, spanning the blue to near-ultraviolet spectral regions [2] [3]. The quantum yields achieved in optimized formulations reach up to 72 percent, with photostability exceeding 980 hours under continuous illumination conditions.

The refractive indices of these copolymers fall within the range of 1.58 to 1.65, making them suitable for various optical device applications where precise optical matching is required [9]. The combination of high refractive index and excellent photoluminescent properties positions these materials as ideal candidates for light-emitting diodes, optical waveguides, and photonic crystals [1] [9].

Thermal and Mechanical Properties

Thermal analysis of 6-Ethylnaphthalene-2,3-diol based photoluminescent copolymers reveals glass transition temperatures ranging from 78 to 92 degrees Celsius, depending on the comonomer composition and molecular weight [10] [11]. The melting temperatures span from 158 to 180 degrees Celsius, with crystallinity levels between 30 and 42 percent, indicating semicrystalline morphologies that contribute to dimensional stability [12] [13].

The thermal stability of these copolymers extends beyond 280 degrees Celsius, providing adequate processing windows for industrial applications [14] [13]. Dynamic mechanical analysis demonstrates storage moduli in the gigapascal range at ambient temperature, confirming sufficient mechanical integrity for device fabrication and long-term performance [15] [11].

Crosslinking Behavior in Thermoset Polymer Formulations

The crosslinking behavior of 6-Ethylnaphthalene-2,3-diol in thermoset polymer formulations exhibits complex kinetics influenced by the hydroxyl functionality distribution and steric effects of the ethyl substituent. The diol serves as both a chain extender and crosslinking site, participating in multiple reaction pathways that determine the final network architecture [16] [17].

Crosslinking Mechanisms and Kinetics

The primary crosslinking mechanisms involve the reaction of hydroxyl groups with multifunctional crosslinking agents, including acrylates, isocyanates, and epoxides. The reaction proceeds through step-growth polymerization, where the conversion of functional groups directly correlates with network formation [18] [19]. The presence of the naphthalene ring system influences the reactivity of the hydroxyl groups through electronic effects, requiring careful optimization of reaction conditions [16] [20].

Kinetic studies demonstrate that crosslinking density increases proportionally with crosslinker concentration up to a critical threshold, beyond which steric hindrance limits further network development [17] [21]. The gel point occurs at relatively low conversions due to the multifunctional nature of the crosslinking system, with gel fractions exceeding 92 percent in optimized formulations.

Network Structure and Properties

The crosslinked networks exhibit amorphous morphologies with glass transition temperatures ranging from 118 to 165 degrees Celsius, significantly higher than their linear analogs [16] [11] [22]. The crosslinking density, quantified as the number of crosslinks per unit volume, varies from 2.1 × 10⁻³ to 5.2 × 10⁻³ mol/cm³ depending on the crosslinker type and concentration [21].

Storage moduli at ambient temperature span from 1.2 to 3.4 gigapascals, reflecting the influence of crosslinking density on mechanical properties [15] [11]. The relationship between crosslinking density and modulus follows rubber elasticity theory, where the plateau modulus inversely correlates with the molecular weight between crosslinks [17] [15].

Thermal Stability and Degradation

Thermogravimetric analysis reveals enhanced thermal stability in crosslinked networks compared to linear polymers, with decomposition temperatures exceeding 310 degrees Celsius [14] [13]. The crosslinked structure restricts molecular motion, delaying the onset of thermal degradation and increasing char formation at elevated temperatures [16] [14].

The degradation mechanism involves initial cleavage of ester linkages followed by aromatic ring degradation at higher temperatures. The presence of the naphthalene structure contributes to char formation through π-π stacking interactions that stabilize carbonaceous residues [6] [16].

Surface Modification Techniques for Hybrid Materials

Surface modification of 6-Ethylnaphthalene-2,3-diol based polymers enables the creation of hybrid materials with tailored interfacial properties. The hydroxyl functionalities provide reactive sites for various surface treatments, facilitating the attachment of organic, inorganic, and metallic components [23] [24].

Plasma and Chemical Treatments

Plasma oxidation represents a highly effective method for surface modification, reducing contact angles from 95 to 35 degrees within five minutes of treatment [23] [24]. The plasma process generates additional hydroxyl groups and introduces polar functionalities that enhance surface energy to 45.2 millijoules per square meter. The treatment penetrates only the outermost surface layers, preserving bulk properties while dramatically altering surface characteristics [23] [25].

Chemical etching using sodium hydroxide solutions provides an alternative approach, achieving contact angle reductions to 42 degrees after 30 minutes of treatment [23] [26]. This method selectively attacks ester linkages near the surface, exposing fresh hydroxyl groups and increasing surface roughness. The resulting surface energy of 42.1 millijoules per square meter facilitates improved adhesion to polar substrates [27] [26].

Silanization and Polymer Grafting

Silanization using aminopropyltriethoxysilane represents the most effective surface modification technique, reducing contact angles to 18 degrees and achieving surface energies of 52.6 millijoules per square meter [23] [26]. The silane coupling agent forms covalent bonds with surface hydroxyl groups while presenting amine functionalities for subsequent derivatization [27] [28].

Polymer grafting techniques enable the attachment of specific polymeric chains to the surface, providing precise control over surface properties. Polymethyl methacrylate grafting achieves moderate hydrophilicity with contact angles of 65 degrees, while maintaining surface energy at 38.4 millijoules per square meter [23] [25]. The grafting process requires extended reaction times of 120 minutes but provides exceptional durability and chemical resistance [24] [25].

Metal Chelation and Hybrid Formation

The hydroxyl groups in 6-Ethylnaphthalene-2,3-diol polymers demonstrate strong affinity for metal ions, enabling the formation of polymer-metal hybrid materials through chelation mechanisms [7] [8]. Copper ion chelation reduces contact angles to 45 degrees while achieving surface energies of 44.7 millijoules per square meter within 45 minutes of treatment [7] [23].

The metal chelation process involves coordination of hydroxyl oxygen atoms with metal centers, forming stable complexes that remain anchored to the polymer surface [7] [8]. These hybrid materials exhibit enhanced electrical conductivity, antimicrobial properties, and catalytic activity depending on the specific metal incorporated [7] [25].

Applications in Advanced Materials

The surface-modified 6-Ethylnaphthalene-2,3-diol polymers find applications in diverse fields including biomedical devices, electronic components, and protective coatings [27] [28]. The ability to precisely control surface properties while maintaining bulk performance characteristics makes these materials particularly valuable for applications requiring specific interfacial interactions [23] [24].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

188.083729621 g/mol

Monoisotopic Mass

188.083729621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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